molecular formula C6H10N2O5S B14557359 3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone CAS No. 62012-02-6

3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone

Cat. No.: B14557359
CAS No.: 62012-02-6
M. Wt: 222.22 g/mol
InChI Key: PZOBDMJJTYUXSD-UHFFFAOYSA-N
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Description

3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone is an organic compound that belongs to the class of oxathiadiazinanes. These compounds are characterized by their unique ring structure containing sulfur, nitrogen, and oxygen atoms. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with sulfur dioxide and a suitable oxidizing agent. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then cyclized to form the oxathiadiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The presence of sulfur and nitrogen atoms in the ring structure allows for unique interactions with biological systems, potentially disrupting key pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dipropyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone: Similar structure but with propyl groups instead of ethyl groups.

    3,5-Dimethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone: Similar structure but with methyl groups instead of ethyl groups.

Uniqueness

3,5-Diethyl-1,2lambda~6~,3,5-oxathiadiazinane-2,2,4,6-tetrone is unique due to the presence of ethyl groups, which can influence its chemical reactivity and interactions with other molecules

Properties

CAS No.

62012-02-6

Molecular Formula

C6H10N2O5S

Molecular Weight

222.22 g/mol

IUPAC Name

3,5-diethyl-2,2-dioxo-1,2,3,5-oxathiadiazinane-4,6-dione

InChI

InChI=1S/C6H10N2O5S/c1-3-7-5(9)8(4-2)14(11,12)13-6(7)10/h3-4H2,1-2H3

InChI Key

PZOBDMJJTYUXSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N(S(=O)(=O)OC1=O)CC

Origin of Product

United States

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